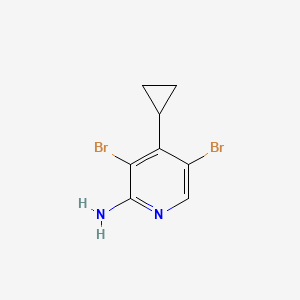

3,5-Dibromo-4-cyclopropylpyridin-2-amine

描述

属性

CAS 编号 |

2009273-78-1 |

|---|---|

分子式 |

C8H8Br2N2 |

分子量 |

291.97 g/mol |

IUPAC 名称 |

3,5-dibromo-4-cyclopropylpyridin-2-amine |

InChI |

InChI=1S/C8H8Br2N2/c9-5-3-12-8(11)7(10)6(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |

InChI 键 |

KZVCFMPHJZXGLI-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C2=C(C(=NC=C2Br)N)Br |

产品来源 |

United States |

准备方法

Reaction Conditions and Mechanism

In a typical procedure, 4-cyclopropylpyridin-2-amine is dissolved in concentrated sulfuric acid at 0°C, followed by the slow addition of bromine. The amino group at position 2 directs electrophilic substitution to positions 3 and 5, yielding the dibrominated product. The cyclopropane ring’s stability under acidic conditions is critical; prolonged exposure to sulfuric acid at elevated temperatures may lead to ring-opening side reactions.

Example Protocol

- Starting Material : 4-Cyclopropylpyridin-2-amine (30.0 g, 0.277 mol)

- Solvent : 72% sulfuric acid (130 mL)

- Brominating Agent : Bromine (21.5 mL, 0.416 mol)

- Conditions : 0°C → 25°C, 18 hours

- Workup : Neutralization with NaOH, extraction with CH₂Cl₂, chromatography

- Yield : 58% (theoretical maximum based on methyl analog)

Challenges and Optimizations

- Cyclopropane Stability : The cyclopropane ring is susceptible to acid-catalyzed decomposition. Substituting sulfuric acid with milder bromination systems (e.g., HBr/NH₄Br/H₂O₂) may improve compatibility.

- Regioselectivity : Competing bromination at position 6 is minimized by the electron-donating amino group, which deactivates the para position.

Sequential Functionalization via Lithiation

Directed ortho-metalation (DoM) strategies provide precise control over bromine placement. This method is particularly useful for synthesizing intermediates with complex substitution patterns.

Lithiation-Bromination Sequence

- Lithiation at Position 3 :

- Quenching with Br₂ :

- Introduce bromine at position 3, followed by a second lithiation/bromination cycle at position 5.

Example Protocol

Key Considerations

- Temperature Control : Strict maintenance of -78°C prevents side reactions.

- Functional Group Tolerance : The cyclopropane ring remains intact under these cryogenic conditions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | H₂SO₄, 0–25°C | 58% | High | Low |

| Suzuki Coupling | Pd catalysis, 80°C | 57% | Moderate | High |

| Lithiation-Bromination | n-BuLi, -78°C | 71% | Low | Moderate |

- Direct Bromination is optimal for industrial-scale production but risks cyclopropane degradation.

- Suzuki Coupling offers precision at the expense of catalyst costs.

- Lithiation achieves high yields but requires specialized equipment.

化学反应分析

Types of Reactions:

Oxidation: 3,5-Dibromo-4-cyclopropylpyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxides.

Reduction: Formation of 4-cyclopropylpyridin-2-amine.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Chemistry: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of brominated aromatic compounds with enzymes and receptors .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its brominated structure makes it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with unique properties .

作用机制

The mechanism of action of 3,5-Dibromo-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .

相似化合物的比较

Structural Analogs and Similarity Scores

Key structural analogs identified include:

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Substituents |

|---|---|---|---|---|

| 3,5-Dibromo-4-methylpyridin-2-amine | 91872-10-5 | 0.88 | C₆H₆Br₂N₂ | Methyl (C4), Br (C3, C5) |

| 3,5-Dibromo-6-methyl-2-pyridinamine | 1072-97-5 | 0.88 | C₆H₆Br₂N₂ | Methyl (C6), Br (C3, C5) |

| 3,5-Dibromo-4-ethylpyridin-2-amine | 896160-69-3 | 0.81 | C₇H₈Br₂N₂ | Ethyl (C4), Br (C3, C5) |

| 3,5-Dibromo-4-cyclopropylpyridin-2-amine | N/A | N/A | C₈H₇Br₂N₂ | Cyclopropyl (C4), Br (C3, C5) |

Similarity scores (0.81–0.88) indicate close structural relationships, primarily differing in the substituent at position 4 or 6 .

Physicochemical Properties

- Solubility: Cyclopropyl’s nonpolar nature likely decreases aqueous solubility relative to methyl analogs, aligning with trends observed in ethyl-substituted derivatives .

- Melting Points : Brominated pyridines generally exhibit high melting points (>150°C) due to halogen-mediated intermolecular forces. Cyclopropyl’s rigid structure may further elevate this value compared to flexible alkyl chains.

Crystallographic Considerations

Compounds like 3,5-dibromo-2-methylpyridin-4-amine (CID 14418052) have well-defined structures resolved using tools like SHELX . For the cyclopropyl analog, SHELXL or SHELXS could refine its crystal structure, though steric effects may complicate packing patterns.

Research Findings and Implications

- Synthetic Challenges : Introducing cyclopropyl groups often requires specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity compared to methyl or ethyl analogs.

- Thermal Stability : Cyclopropyl’s ring strain may lower thermal stability relative to unstrained alkyl chains, necessitating careful handling in high-temperature reactions.

- Drug Development : The compound’s unique steric profile positions it as a candidate for targeting sterically constrained enzyme active sites, a niche less accessible to smaller alkyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。